N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3-methylbenzamide
Description
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3-methylbenzamide is a synthetic amide derivative featuring a 1,3-dioxo-isoindoline moiety, a 4-chlorophenyl group, and a 3-methylbenzamide subunit. This compound’s structural complexity arises from its dual amide linkages and the presence of electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-18-7-6-8-19(17-18)24(30)28(21-13-11-20(27)12-14-21)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEWSGGEYDEHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3-methylbenzamide typically involves multiple steps:
Formation of the Dioxoisoindoline Moiety: This step often involves the reaction of phthalic anhydride with an amine to form the isoindoline structure.
Attachment of the Butyl Chain: The butyl chain can be introduced through a nucleophilic substitution reaction, where a suitable butyl halide reacts with the isoindoline derivative.
Introduction of the Chlorophenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where a chlorophenyl boronic acid or halide is coupled with the intermediate.
Formation of the Methylbenzamide Group: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
N-(2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) Derivatives ()
A series of N-(2-benzyl-isoindol-5-yl)acetamide derivatives (e.g., 13b–13f ) were synthesized with varying hydroxyalkoxy chains (Table 1). These compounds exhibit distinct MMP-7/-13 inhibitory activities due to:
Table 1: Key Properties of Isoindoline-1,3-dione Derivatives ()
| Compound | Substituent | Molecular Weight (g/mol) | MMP-7 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) |
|---|---|---|---|---|
| 13b | 2-Hydroxyethoxy | 432.5 | 85 | 120 |
| 13c | 3-Hydroxypropoxy | 446.5 | 72 | 95 |
| 13f | 6-Hydroxyhexyloxy | 488.6 | 48 | 65 |
Fluorinated Isoindoline-1,3-dione Derivatives ()
A fluorinated analog, C₂₇H₁₆F₂N₂O₄, demonstrated crystallographic disorder in its isoindoline ring system, leading to variable dihedral angles (18.36°–70.01°) between aromatic rings. This disorder impacts packing efficiency and solubility compared to non-fluorinated analogs .
Benzamide-Based Analogs
N-(4-Chlorophenyl)-1,3-Thiazole-2,4-diamine Derivatives ()
Compounds like N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine (1) and its thiourea derivatives (2, 3) exhibit anti-tumor activity. The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability, while the thiazole core facilitates π-π stacking with biological targets .
4-Chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide ()
This analog replaces the isoindoline-dione with a sulfone-containing dihydrothiophene ring. The sulfone group increases polarity (logP = 3.2 vs. ~4.5 for isoindoline-dione analogs), reducing blood-brain barrier penetration but improving renal clearance .
Phosphonium Salt Derivatives ()
Phosphonium salts such as [10-(1,3-dioxo-isoindol-2-yl)decyl]triphenylphosphonium bromide (2a) and its trifluoromethyl-substituted analogs (2b, 2c) exhibit mitochondrial targeting due to their positive charge and lipophilic tails. Key differences include:
- Substituent Effects : Trifluoromethyl groups (2b, 2c) enhance oxidative stability compared to methoxy groups (2d).
- Synthetic Yield: Methanol-based reactions (2a, 2d: 93% yield) outperform DMF-based syntheses (2b, 2c: 76% yield) due to milder conditions .
Key Research Findings and Implications
Structural Flexibility vs. Activity : The isoindoline-1,3-dione moiety provides a rigid scaffold for enzyme inhibition, but chain length and substituent flexibility (e.g., hydroxyalkoxy groups in 13b–13f ) modulate target engagement .
Electron-Withdrawing Groups : Chloro and sulfone substituents enhance metabolic stability but may reduce bioavailability compared to methyl or methoxy groups .
Q & A
Q. What are the optimal coupling reagents and conditions for synthesizing benzamide derivatives like N-(4-chlorophenyl)-N-[4-(1,3-dioxo-isoindolyl)butyl]-3-methylbenzamide?
The synthesis of benzamide derivatives typically employs carbodiimide-based coupling reagents. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0–5°C, followed by room-temperature stirring for 24 hours . Key considerations include:
- Reagent selection : DCC/HOBt minimizes racemization and improves yields in amide bond formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility.
- Temperature control : Low temperatures reduce side reactions during activation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and isoindole dioxo groups (~1700 cm⁻¹) .
- ¹H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and butyl linker protons (δ 1.5–3.5 ppm) .
- Elemental analysis : Validate purity (>95%) and molecular formula consistency .
Q. How do pH and temperature affect the fluorescence properties of structurally similar benzamides?
In a study on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, fluorescence intensity peaked at pH 5 and 25°C , attributed to protonation states of the amide and aromatic groups. Intensity stability over time (≤2% variation in 24 hours) suggests robustness for imaging applications .
Advanced Research Questions
Q. What strategies address challenges in multi-step synthesis (e.g., isoindole ring formation and benzamide coupling)?
- Isoindole ring synthesis : Use phthalic anhydride derivatives with amine-containing linkers under reflux conditions (e.g., THF, 80°C) to form the 1,3-dioxoisoindole moiety .
- Coupling optimization : Employ in situ activation of carboxylic acids with DCC/HOBt to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield improvement : Monitor reaction progress by TLC and optimize stoichiometry (1:1.2 molar ratio of acid to amine) .
Q. How can researchers resolve contradictions in fluorescence data under varying experimental conditions?
Conflicting fluorescence results may arise from solvent polarity, ionic strength, or aggregation. For example:
- Solvent effects : Polar solvents (e.g., methanol) may quench fluorescence via hydrogen bonding, while non-polar solvents (e.g., toluene) enhance it .
- Aggregation-induced quenching : Dilute samples (<0.1 mM) and use surfactants (e.g., CTAB) to mitigate self-assembly .
Q. What computational methods predict the biological activity of this compound given limited experimental data?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or tumor necrosis factor (TNF-α), leveraging structural analogs (e.g., isoindole-containing kinase inhibitors) .
- QSAR modeling : Train models on benzamide derivatives with known IC₅₀ values against cancer cell lines (e.g., MCF-7) to predict activity .
- DFT calculations : Analyze electron density (Multiwfn) to identify reactive sites for electrophilic/nucleophilic attacks .
Q. How can crystallography resolve structural ambiguities in this compound?
Q. What methodologies address solubility limitations for in vitro assays?
Q. How can researchers ensure reproducibility in fluorescence-based assays?
- Standardize protocols : Use identical λex/λem (e.g., 340/380 nm) and calibrate instruments with quinine sulfate .
- Control variables : Document solvent purity (HPLC-grade), temperature (±0.5°C), and pH (±0.1 units) .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
